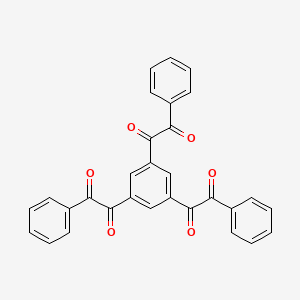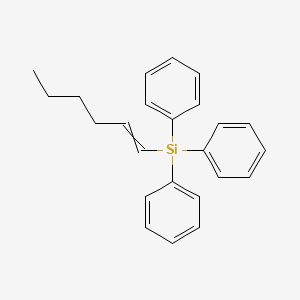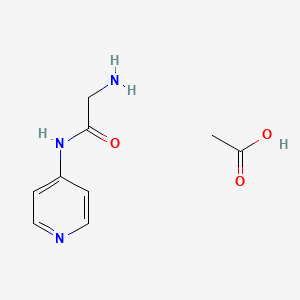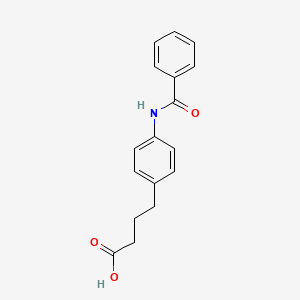![molecular formula C13H13BrO2 B14274370 2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione CAS No. 134079-02-0](/img/structure/B14274370.png)
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a bromophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Chlorophenyl)methyl]cyclohexane-1,3-dione
- 2-[(2-Fluorophenyl)methyl]cyclohexane-1,3-dione
- 2-[(2-Iodophenyl)methyl]cyclohexane-1,3-dione
Uniqueness
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique property can lead to different biological activities and applications.
Propiedades
Número CAS |
134079-02-0 |
|---|---|
Fórmula molecular |
C13H13BrO2 |
Peso molecular |
281.14 g/mol |
Nombre IUPAC |
2-[(2-bromophenyl)methyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H13BrO2/c14-11-5-2-1-4-9(11)8-10-12(15)6-3-7-13(10)16/h1-2,4-5,10H,3,6-8H2 |
Clave InChI |
DCZPPRYIGSGPIV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C(=O)C1)CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)



![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)


![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)

![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)

